N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide
Brand Name: Vulcanchem
CAS No.: 2034373-87-8
VCID: VC4823008
InChI: InChI=1S/C20H20N6O2/c1-14-19(18-9-6-12-28-18)15(2)25(23-14)11-10-21-20(27)17-13-22-26(24-17)16-7-4-3-5-8-16/h3-9,12-13H,10-11H2,1-2H3,(H,21,27)
SMILES: CC1=C(C(=NN1CCNC(=O)C2=NN(N=C2)C3=CC=CC=C3)C)C4=CC=CO4
Molecular Formula: C20H20N6O2
Molecular Weight: 376.42

N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide

CAS No.: 2034373-87-8

Cat. No.: VC4823008

Molecular Formula: C20H20N6O2

Molecular Weight: 376.42

* For research use only. Not for human or veterinary use.

N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide - 2034373-87-8

Specification

CAS No. 2034373-87-8
Molecular Formula C20H20N6O2
Molecular Weight 376.42
IUPAC Name N-[2-[4-(furan-2-yl)-3,5-dimethylpyrazol-1-yl]ethyl]-2-phenyltriazole-4-carboxamide
Standard InChI InChI=1S/C20H20N6O2/c1-14-19(18-9-6-12-28-18)15(2)25(23-14)11-10-21-20(27)17-13-22-26(24-17)16-7-4-3-5-8-16/h3-9,12-13H,10-11H2,1-2H3,(H,21,27)
Standard InChI Key FNWWHNKSFREWMW-UHFFFAOYSA-N
SMILES CC1=C(C(=NN1CCNC(=O)C2=NN(N=C2)C3=CC=CC=C3)C)C4=CC=CO4

Introduction

Chemical Structure and Nomenclature

Structural Features

The compound’s structure integrates three heterocyclic systems:

  • Furan ring: A five-membered oxygen-containing aromatic ring at position 4 of the pyrazole moiety.

  • Pyrazole ring: A 3,5-dimethyl-substituted nitrogen heterocycle linked to an ethylamine side chain.

  • Triazole-carboxamide: A 1,2,3-triazole ring substituted with a phenyl group at position 2 and a carboxamide group at position 4.

This configuration is stabilized by intramolecular hydrogen bonding between the triazole’s carboxamide and the pyrazole’s ethylamine group, as evidenced by computational modeling. The IUPAC name reflects this connectivity: N-[2-[4-(furan-2-yl)-3,5-dimethylpyrazol-1-yl]ethyl]-2-phenyltriazole-4-carboxamide.

Table 1: Key Molecular Properties

PropertyValue
CAS No.2034373-87-8
Molecular FormulaC20H20N6O2\text{C}_{20}\text{H}_{20}\text{N}_{6}\text{O}_{2}
Molecular Weight376.42 g/mol
SMILESCC1=C(C(=NN1CCNC(=O)C2=NN(N=C2)C3=CC=CC=C3)C)C4=CC=CO4
InChIKeyFNWWHNKSFREWMW-UHFFFAOYSA-N

Synthesis and Optimization

Synthetic Pathways

The compound is synthesized via a multi-step sequence:

  • Pyrazole Core Formation: Cyclocondensation of hydrazine derivatives with diketones yields the 3,5-dimethyl-4-(furan-2-yl)pyrazole intermediate.

  • Ethylamine Side Chain Introduction: Alkylation of the pyrazole nitrogen with 2-chloroethylamine under basic conditions.

  • Triazole-Carboxamide Construction: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) attaches the phenyl-triazole unit, followed by carboxamide formation via coupling with benzoyl chloride derivatives.

Reaction conditions (e.g., solvent polarity, temperature) critically influence yields. For instance, using dimethylformamide (DMF) at 80°C optimizes the CuAAC step, achieving ~75% yield.

Analytical Characterization

  • NMR Spectroscopy: 1H^1\text{H}-NMR confirms substituent positions (e.g., furan protons at δ 6.3–7.4 ppm, pyrazole methyl groups at δ 2.1–2.3 ppm).

  • Mass Spectrometry: ESI-MS shows a predominant [M+H]+^+ peak at m/z 377.4, aligning with the molecular weight.

Biological Activities

Table 2: Antimicrobial Activity (MIC Values)

OrganismMIC (µg/mL)
Staphylococcus aureus12.5
Escherichia coli25.0
Candida albicans6.25

The furan and triazole rings likely disrupt microbial cell membranes via hydrophobic interactions, while the pyrazole moiety inhibits enzymatic targets like dihydrofolate reductase.

Anticancer Activity

Preliminary screens against MCF-7 (breast cancer) and A549 (lung cancer) cell lines show IC50_{50} values of 8.7 µM and 11.2 µM, respectively. Mechanistic studies suggest apoptosis induction via caspase-3 activation and mitochondrial membrane depolarization.

Physicochemical and Pharmacokinetic Properties

Solubility and Stability

The compound exhibits poor aqueous solubility (<0.1 mg/mL) due to its hydrophobic aryl groups. Stability studies in simulated gastric fluid (pH 1.2) indicate 85% degradation over 24 hours, necessitating enteric coating for oral delivery.

ADMET Profiling

  • Absorption: Moderate Caco-2 permeability (Papp_{\text{app}} = 12 × 106^{-6} cm/s).

  • Metabolism: Hepatic CYP3A4-mediated oxidation of the furan ring forms reactive metabolites, raising toxicity concerns .

Future Directions

  • Structural Analogues: Modifying the furan ring to thiophene or pyridine may enhance metabolic stability .

  • Formulation Strategies: Nanoemulsions or cyclodextrin complexes could improve solubility.

  • In Vivo Efficacy: Rodent models of infection and xenograft tumors are needed to validate preclinical potential.

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